molecular formula C9H9NO4 B172394 Ethyl 3-nitrobenzoate CAS No. 618-98-4

Ethyl 3-nitrobenzoate

Cat. No. B172394
CAS RN: 618-98-4
M. Wt: 195.17 g/mol
InChI Key: MKBIJCPQTPFQKQ-UHFFFAOYSA-N
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Description

Ethyl 3-nitrobenzoate is a chemical compound that is part of the nitrobenzoate family, characterized by a nitro group attached to a benzene ring which is further esterified with ethanol. The presence of the nitro group on the benzene ring significantly influences the chemical reactivity and physical properties of the compound.

Synthesis Analysis

The synthesis of ethyl 3-nitrobenzoate derivatives can be achieved through various chemical reactions. For instance, ethyl 2-[2-(4-nitrobenzoyl)-1H-indol-3-yl]acetate is prepared via an aza-alkylation/intramolecular Michael cascade reaction, followed by desulfonative dehydrogenation . Similarly, alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives are synthesized and their structures confirmed by spectroscopic methods . Another derivative, 4-(2-ethoxy-2-oxo-ethoxy)-3-nitrobenzoic methyl ester, is prepared from 4-hydroxy-3-nitrobenzoic methyl ester and 2-bromoacetic ethyl ester under optimized conditions .

Molecular Structure Analysis

The molecular structure of ethyl 3-nitrobenzoate derivatives is often confirmed using various spectroscopic techniques. For example, the structure of ethyl 4-butylamino-3-nitrobenzoate is elucidated in the crystal structure, which reveals an intramolecular N—H⋯O hydrogen bond forming an S(6) ring motif and is further stabilized by intermolecular hydrogen bonds . Similarly, the structure of methyl 2,6-dihydroxy-3-nitrobenzoate shows the nitro group to be coplanar with the benzene ring, indicating conjugation with the π-electron system, and the crystal structure is stabilized by intra- and intermolecular hydrogen bonds .

Chemical Reactions Analysis

The reactivity of ethyl 3-nitrobenzoate derivatives is influenced by the presence of the nitro group. The phenolysis of 1-(p-tolyl)ethyl p-nitrobenzoate proceeds via a single stable ion-pair intermediate with high selectivity for nucleophiles, leading to partial retention and inversion in the stereochemical outcomes . The influence of the nitro group on side-chain reactivity is also evident in the rates of alkaline hydrolysis of ethyl nitrobenzoates, where steric and mesomeric interactions play a significant role .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 3-nitrobenzoate derivatives are closely related to their molecular structure. The presence of the nitro group affects the compound's reactivity, as seen in the solvolysis and hydrolysis reactions . The spectroscopic data, including IR, NMR, and mass spectra, are crucial for understanding the properties of these compounds . The crystal structure analysis provides insights into the intermolecular interactions that can influence the compound's stability and reactivity .

Scientific Research Applications

Synthesis and Catalysis

Ethyl 3-nitrobenzoate plays a significant role in chemical synthesis, particularly in esterification processes. The synthesis of ethyl 3-nitrobenzoate, catalyzed by hydrogen peroxide, has been studied extensively. This process demonstrates that hydrogen peroxide is an effective catalyst, yielding a high level of catalysis rate and purified product yield (Han Ya-rong, 2009). Additionally, acidic ionic liquids have been explored as catalysts in the esterification of 4-nitrobenzoic acid to form ethyl 4-nitrobenzoate, achieving significant yields under optimized conditions (Liang Hong-ze, 2013).

Chemical Reaction Studies

Ethyl 3-nitrobenzoate is involved in various chemical reactions, such as the alkaline hydrolysis of ethyl nitrobenzoates. Studies reveal that nitro-groups influence the rate of these hydrolysis reactions in specific conditions (Y. Iskander, R. Tewfik, S. Wasif, 1966). Voltammetric studies on compounds like ethyl-m-nitrobenzoate provide insight into the decay of nitro radical anions in mixed media, contributing to our understanding of nitroaromatic compounds' behavior (J. Carbajo et al., 2000).

Structural and Spectroscopic Analysis

The structure of ethyl 3-nitrobenzoate derivatives is an area of focus in several studies. For instance, the crystal structure of ethyl 4-butylamino-3-nitrobenzoate has been examined, revealing insights into its molecular configuration and intermolecular interactions (S. N. Narendra Babu et al., 2009). Another study on ethyl 3,5-dinitrobenzoate analyzed its crystal structure, providing details on bond distances and the orientation of functional groups (D. Hughes, J. Trotter, 1971).

Nonlinear Optical Properties

Recent research has explored the nonlinear optical properties of derivatives of ethyl 3-nitrobenzoate. These properties are significant for applications in photonic devices. For instance, the study of reverse saturable absorption in substituted hydrazones, including ethyl 3-nitrobenzoate derivatives, sheds light on their potential in photonic applications (Vijayakumar Sadasivan Nair et al., 2022).

Safety And Hazards

Ethyl 3-nitrobenzoate is classified as a skin irritant and serious eye irritant. It may also cause respiratory irritation . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

While the future directions for Ethyl 3-nitrobenzoate are not explicitly mentioned in the retrieved sources, the development of more sustainable and efficient synthesis methods for nitrobenzoates and their derivatives is a promising area of research .

properties

IUPAC Name

ethyl 3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9NO4/c1-2-14-9(11)7-4-3-5-8(6-7)10(12)13/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKBIJCPQTPFQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0060692
Record name Benzoic acid, 3-nitro-, ethyl ester
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-nitrobenzoate

CAS RN

618-98-4
Record name Benzoic acid, 3-nitro-, ethyl ester
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Record name Benzoic acid, 3-nitro-, ethyl ester
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Record name Ethyl 3-nitrobenzoate
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Record name Ethyl 3-nitrobenzoate
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Record name Benzoic acid, 3-nitro-, ethyl ester
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Record name Benzoic acid, 3-nitro-, ethyl ester
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Record name Ethyl 3-nitrobenzoate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
TM Moore, MR Akula, L Collier, GW Kabalka - Applied Radiation and …, 2013 - Elsevier
… Solvent effects were observed with respect to reaction efficiency in our preliminary studies with ethyl 4-nitrobenzoate and ethyl 3-nitrobenzoate. Yields varied with solvents, DMF …
Number of citations: 10 www.sciencedirect.com
NK Aziz-ur-Rehman, MA Abbasi, H Kashfa… - Pak. J …, 2013 - researchgate.net
… separating funnel as organic layer to extract ethyl 3-nitrobenzoate. The contents of separating funnel … Diethyl ether was distilled off and ethyl 3-nitrobenzoate was obtained as pure white …
Number of citations: 20 www.researchgate.net
SM Roodan, A Ghaderi - Journal of the Iranian Chemical Society, 2019 - Springer
An efficient method for oxidative cleavage of C(CO)–C bonds of ketones has been developed. This procedure enables activated methyl ketones to react with tetraethyl orthosilicate for …
Number of citations: 5 link.springer.com
AD Stergiou, DH Broadhurst… - ACS Organic & Inorganic …, 2022 - ACS Publications
… 3 for the starting material ethyl-3-nitrobenzoate. The red trace … the direct reduction of ethyl-3-nitrobenzoate at the electrode … is present together with ethyl-3-nitrobenzoate, the second …
Number of citations: 7 pubs.acs.org
RH Rida, MT Tawfiq, IK Jassim - Journal of Pharmaceutical …, 2019 - search.proquest.com
… Ethyl 3-nitrobenzoate [1] was synthesized from the reaction of 3-nitrobenzoic acid with thionyl chloride to form 3-nitrobenzoyl chloride in nucleophilic substitution reaction (8,17) , which …
Number of citations: 0 search.proquest.com
S Kumar, R Gupta - ChemistrySelect, 2017 - Wiley Online Library
… Further, both ethyl-3-nitrobenzoate as well as ethyl-4-nitrobenzoate were easily reduced to their corresponding amines without affecting the ester group (Entries 8–9). Such a reaction …
AHA Abdelhafiz, RAT Serya, DS Lasheen… - Journal of Enzyme …, 2022 - Taylor & Francis
… The final compounds (XI) and (XII) were obtained by one pot reaction and reductive cyclisation of N-alkyl ethyl 3-nitrobenzoate (III) with the furan-2-aldehyde and 4-methoxy …
Number of citations: 1 www.tandfonline.com
A Karmakar, MFCG da Silva, AJL Pombeiro - Dalton Transactions, 2014 - pubs.rsc.org
… When 3 mol% of solid 2 is used as a catalyst, a conversion of 97% of methyl-3-nitrobenzoate into ethyl-3-nitrobenzoate is reached after 24 h reaction time (entry 6, Table 4). The yield vs. …
Number of citations: 91 pubs.rsc.org
S Nakkeeran, R Priyanka, S Rajamanickam… - Journal of Plant …, 2020 - Springer
… cinerea produced metabolites including ethyl 3-nitrobenzoate; 1,4-benzenedicarboxylic acid… of benzoic acid, trimethylsilyl peroxide and ethyl 3-nitrobenzoate with Row -Z-Score value of …
Number of citations: 13 link.springer.com
CP Salerno, D Magde, AP Patron - The Journal of Organic …, 2000 - ACS Publications
The synthesis of caged NADP analogues 18, 19, and 20 has been accomplished by utilizing the transglycosidase activity of solubilized NAD glycohydrolase (porcine brain) to …
Number of citations: 33 pubs.acs.org

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